(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound "(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for diverse pharmacological activities. Its structure features:
- Position 5: A 4-(dimethylamino)phenyl group, contributing electron-donating properties via the dimethylamino substituent.
- Position 6: An ethyl ester group, influencing solubility and metabolic stability.
- Position 7: A methyl group, modulating steric effects.
This compound’s E-configuration at the exocyclic double bond (C2 substituent) is critical for its spatial orientation and intermolecular interactions .
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-5-30-22(28)19-14(2)24-23-26(20(19)16-6-8-17(9-7-16)25(3)4)21(27)18(31-23)12-15-10-11-29-13-15/h6-13,20H,5H2,1-4H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKZMADTNFADF-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=COC=C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=COC=C4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula for the compound is . Its structure features a thiazolo-pyrimidine core, which is known for various biological activities.
Antibacterial Activity
Recent studies have indicated that compounds similar to thiazolo-pyrimidines exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The compound demonstrates bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production. This action is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that the MIC values range from 15.625 to 125 μM against various bacterial strains, indicating moderate to high effectiveness compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Antifungal Activity
The compound also exhibits antifungal properties:
- Fungal Inhibition : It has been reported to significantly reduce biofilm formation in Candida albicans by up to 75%, outperforming traditional antifungal agents like fluconazole .
Anticancer Activity
Emerging research suggests that thiazolo-pyrimidine derivatives may possess anticancer properties:
- Cell Line Studies : Preliminary studies using various cancer cell lines indicate that the compound can induce apoptosis and inhibit cell proliferation. The specific pathways involved include modulation of the MAPK and PI3K/Akt signaling pathways.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted on a series of thiazolo-pyrimidine derivatives showed that modifications at the furan and dimethylamino positions significantly enhanced antibacterial activity against resistant strains of bacteria .
- Antifungal Efficacy : Another research highlighted the compound's ability to disrupt fungal biofilms, making it a candidate for treating biofilm-associated infections .
- Anticancer Potential : A recent investigation into the structure-activity relationship (SAR) of thiazolo-pyrimidines revealed that specific substituents at the 5-position could enhance cytotoxicity against breast cancer cells .
Comparison with Similar Compounds
Table 1: Position 5 Modifications and Their Effects
Key Findings :
- Bromo and chloro analogs exhibit stronger π-halogen interactions, influencing crystallinity and packing efficiency .
Substituent Variations at Position 2
Table 2: Position 2 Modifications and Their Effects
Key Findings :
- The furan-3-ylmethylene group in the target compound offers moderate steric hindrance compared to bulky trimethoxybenzylidene, which induces significant puckering in the pyrimidine ring .
- Fluorinated analogs (e.g., Compound 6) exhibit distinct electronic profiles due to the electronegative F atom, impacting dipole-dipole interactions .
Crystallographic and Conformational Analysis
- Target Compound vs. Trimethoxybenzylidene Analog: The trimethoxybenzylidene derivative (Compound 5) adopts a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolo and benzene rings . Crystal packing in Compound 5 is stabilized by bifurcated C–H···O hydrogen bonds along the c-axis , whereas the furan O in the target compound may engage in weaker H-bonding or π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
